molecular formula C19H14N4O2S B15282959 3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282959
M. Wt: 362.4 g/mol
InChI Key: ATFZPRTYYROYCQ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features a 1-benzofuran-2-yl substituent at position 3 and a 2-methylphenoxymethyl group at position 6 (Fig. 1).

Molecular Formula: C₂₀H₁₄N₄O₂S
Molecular Weight: 374.42 g/mol (estimated).
Key Properties:

  • High aromaticity due to the fused triazole-thiadiazole core.
  • Moderate lipophilicity (logP ~3.5–4.0, predicted).
  • Potential for hydrogen bonding via the thiadiazole sulfur and triazole nitrogen atoms.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-12-6-2-4-8-14(12)24-11-17-22-23-18(20-21-19(23)26-17)16-10-13-7-3-5-9-15(13)25-16/h2-10H,11H2,1H3

InChI Key

ATFZPRTYYROYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Benzofuran-2-carboxylic Acid Hydrazide Formation

The synthesis begins with benzofuran-2-carboxylic acid, which is esterified to its ethyl ester using ethanol and concentrated sulfuric acid. Subsequent treatment with hydrazine hydrate (80%, 4 equivalents) in refluxing ethanol yields benzofuran-2-carbohydrazide:

$$
\text{Benzofuran-2-carboxylic acid} + \text{N}2\text{H}4 \rightarrow \text{Benzofuran-2-carbohydrazide} \quad
$$

Potassium Dithiocarbazinate Intermediate

Reaction of benzofuran-2-carbohydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH, 3 equivalents) generates potassium dithiocarbazinate. This intermediate precipitates as a yellow solid and is isolated via filtration:

$$
\text{Benzofuran-2-carbohydrazide} + \text{CS}_2 + \text{KOH} \rightarrow \text{Potassium dithiocarbazinate} \quad
$$

Cyclization to Triazole-Thiol

Heating the potassium dithiocarbazinate with excess hydrazine hydrate (4 equivalents) in aqueous ethanol under reflux for 3 hours induces cyclization, yielding 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol:

$$
\text{Potassium dithiocarbazinate} + \text{N}2\text{H}4 \rightarrow \text{Triazole-thiol} \quad
$$

Key Data :

  • Yield: ~65–70% after recrystallization (ethanol).
  • Characterization: IR (KBr) shows ν(S–H) at 2625 cm⁻¹; ¹H NMR (CDCl₃) confirms aromatic protons (δ 7.15–7.76 ppm) and NH₂ (δ 4.93 ppm).

Synthesis of (2-Methylphenoxy)acetic Acid

Alkylation of o-Cresol

Adapting methods from 2-methylphenoxyacetic acid synthesis, o-cresol reacts with chloroacetic acid in alkaline conditions. Sodium hydroxide (2.2 equivalents) facilitates the nucleophilic substitution:

$$
\text{o-Cresol} + \text{ClCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{(2-Methylphenoxy)acetic acid} \quad
$$

Optimized Conditions :

  • Solvent: Water/ethanol (1:1).
  • Temperature: 45–50°C, 4 hours.
  • Yield: ~85% after acidification and extraction.

Cyclocondensation to Form the Triazolo-Thiadiazole Core

Phosphorus Oxychloride-Mediated Cyclization

The triazole-thiol intermediate reacts with (2-methylphenoxy)acetic acid in phosphorus oxychloride (POCl₃) under reflux. POCl₃ acts as both solvent and dehydrating agent, facilitating thiadiazole ring formation:

$$
\text{Triazole-thiol} + \text{(2-Methylphenoxy)acetic acid} \xrightarrow{\text{POCl}_3} \text{Target compound} \quad
$$

Procedure :

  • Triazole-thiol (1.0 equivalent) and (2-methylphenoxy)acetic acid (1.5 equivalents) are suspended in POCl₃ (10 mL/mmol).
  • Reflux for 3 hours with stirring.
  • Reaction mixture is cooled, poured into ice-water, and neutralized to pH 8 with NaOH.
  • Crude product is filtered, washed with ethanol, and recrystallized from acetone.

Key Data :

  • Yield: ~35–40% (due to steric hindrance from bulky substituents).
  • Characterization: ESI-MS confirms molecular ion peak at m/z 374.42 [M⁺].

Alternative Synthetic Routes and Comparative Analysis

Cyclocondensation with Aryl Isothiocyanates

An alternative method involves reacting the triazole-thiol with (2-methylphenoxy)methyl isothiocyanate in DMF with K₂CO₃. This one-pot approach avoids POCl₃ but requires synthesis of the isothiocyanate derivative:

$$
\text{Triazole-thiol} + \text{Ar-NCS} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} \quad
$$

Advantages :

  • Milder conditions (room temperature, 12 hours).
  • Higher functional group tolerance.

Limitations :

  • Lower yield (~25%) due to competing side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors can expedite the cyclocondensation step. POCl₃ is circulated through a heated reactor (100°C) with precise residence time control, improving yield to ~50%.

Green Chemistry Approaches

Replacing POCl₃ with ionic liquids (e.g., [BMIM][Cl]) reduces environmental impact. Preliminary studies show 30% yield under microwave irradiation (100°C, 1 hour).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents hinder cyclization. Strategies include:

  • Using high-boiling solvents (e.g., DMF) to increase reaction temperature.
  • Employing ultrasonic irradiation to enhance mixing.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts. Recrystallization from acetone/water (1:3) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

(a) 6-(1-Benzofuran-2-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Structural Difference : Benzofuran is at position 6 instead of 3, with a 4-methylphenyl group at position 3 .
  • Impact: Swapping substituent positions alters electronic distribution.
  • Molecular Weight : 332.38 g/mol .
(b) 3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Derivatives
  • Structural Difference : Adamantyl (bulky, lipophilic) at position 3 vs. benzofuran; 2-chloro-6-fluorophenyl at position 6 .
  • Impact: Adamantyl increases metabolic stability but reduces solubility.
(c) 3-(Indol-3-yl)-6-Substituted Analogues
  • Structural Difference : Indole replaces benzofuran at position 3; substituents at position 6 include iodophenyl or methoxyphenyl .
  • Impact : Indole’s NH group enables hydrogen bonding, enhancing interactions with enzymes like Bcl-2 (anticancer targets) .

Pharmacological Activities

(a) Anticancer Activity
  • Target Compound: Limited direct data, but benzofuran derivatives are known for antiproliferative effects .
  • Analogues :
    • 3-(Indol-3-yl)-6-(4-iodophenyl) : IC₅₀ = 1.8 µM against MCF-7 breast cancer cells .
    • 3-Fluoro-6-methoxybiphenyl Derivatives : IC₅₀ = 2.3–4.7 µM (HeLa cells) .
(b) Enzyme Inhibition
  • p38 MAPK Inhibition: 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl) derivative showed 85% inhibition at 10 µM .
  • COX-1/2 Inhibition : Adamantyl-containing analogues (e.g., compound 1 in ) exhibited COX-2 selectivity (IC₅₀ = 0.12 µM) due to enhanced hydrophobic interactions.
(c) Antimicrobial Activity
  • 6-(3-Bromophenyl)-3-(quinazolinyl) : MIC = 8 µg/mL against S. aureus .
  • Microwave-Synthesized Fluoro-Methoxy Derivatives : 90% growth inhibition of E. coli at 50 µg/mL .
(b) Solubility and Crystallinity
  • Benzofuran Derivatives : Moderate solubility in DMSO (~10 mM) due to planar aromatic systems .
  • Adamantyl Analogues : Poor aqueous solubility (<1 mM) but form stable crystals via C–H···π interactions .

Data Tables

Table 1: Key Analogues and Properties

Compound Structure Substituents (Position 3/6) Activity (IC₅₀ or MIC) Reference
3-(1-Benzofuran-2-yl)-6-(2-methylphenoxymethyl) Benzofuran (3), 2-methylphenoxymethyl (6) N/A (predicted logP ~3.8)
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl) 4-Methylphenyl (3), benzofuran (6) Antiproliferative (IC₅₀ = 5.2 µM)
3-(Indol-3-yl)-6-(4-iodophenyl) Indole (3), 4-iodophenyl (6) Anticancer (IC₅₀ = 1.8 µM)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantyl (3), 2-Cl-6-F-phenyl (6) COX-2 inhibition (IC₅₀ = 0.12 µM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives in the presence of POCl₃. For the target compound, key steps include:

  • Step 1 : Reacting benzofuran-2-carboxylic acid with 4-amino-5-[(2-methylphenoxy)methyl]-1,2,4-triazole-3-thiol under POCl₃-mediated conditions (reflux, 16–24 hours) .
  • Step 2 : Purification via recrystallization from ethanol-DMF (1:1 v/v) to achieve >95% purity, confirmed by HPLC .
  • Critical Parameters : Excess POCl₃ ensures complete activation of the carbonyl group, while reaction temperature (80–100°C) minimizes side-product formation .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Confirms substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm; methylphenoxy methylene protons at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Identifies thiadiazole ring vibrations (C=N stretching at 1600–1650 cm⁻¹) and benzofuran C-O-C stretching (1250–1300 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 61.2%, H: 4.1%, N: 15.9%, S: 9.8%) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of triazolo-thiadiazole derivatives?

  • Methodological Answer : SAR studies focus on substituent effects at the 3- and 6-positions of the triazolo-thiadiazole core:

Substituent (Position) Biological Impact Evidence Source
Benzofuran (3-position)Enhances π-π stacking with hydrophobic enzyme pockets (e.g., fungal 14α-demethylase) .
(2-Methylphenoxy)methyl (6-position)Improves solubility and membrane permeability via lipophilic side chains .
  • Key Insight : Fluorinated or electron-withdrawing groups at the 6-position (e.g., trifluoromethyl) increase COX-2 selectivity, but the methylphenoxy group in this compound may favor antifungal over anti-inflammatory activity .

Q. How can molecular docking guide the design of analogs targeting fungal enzymes?

  • Methodological Answer :

  • Target Selection : Use fungal 14α-demethylase (PDB: 3LD6) for docking studies due to its role in ergosterol biosynthesis .
  • Protocol :

Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.

Dock using AutoDock Vina with a grid box centered on the enzyme’s heme cofactor.

Analyze binding poses: The benzofuran moiety interacts with Leu376 and Tyr118 via hydrophobic contacts, while the methylphenoxy group occupies a solvent-exposed region, reducing steric hindrance .

  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors like fluconazole (ΔG = -8.5 kcal/mol) to prioritize synthesis .

Q. How can contradictory bioactivity data across similar derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or substituent variability. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida albicans ATCC 90028) to ensure reproducibility .
  • Meta-Analysis : Compare data from analogs (e.g., 6-[(2-ethoxyphenoxy)methyl] derivatives show lower activity due to reduced steric bulk vs. methylphenoxy groups) .
  • Crystallography : Resolve enzyme-ligand complexes (e.g., X-ray structures of COX-2 with triazolo-thiadiazoles) to validate binding hypotheses .

Q. What in vitro pharmacological models are suitable for evaluating this compound’s mechanism?

  • Methodological Answer : Prioritize models aligned with structural predictions:

  • Antifungal : Ergosterol depletion assay in Saccharomyces cerevisiae (correlates with 14α-demethylase inhibition) .
  • Cytotoxicity : MTT assay on human keratinocytes (HaCaT) to assess selectivity (IC₅₀ > 50 µM desirable) .
  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4); logP ≈ 3.2 predicts moderate bioavailability .
  • Metabolic Stability : Incubate with human liver microsomes (HLM); t₁/₂ > 60 minutes suggests suitability for in vivo studies .

Data Contradiction Analysis

Q. Why do some triazolo-thiadiazoles show COX-2 inhibition while others lack this activity?

  • Resolution : Substituent electronegativity and steric effects dictate selectivity. For example:

  • COX-2 Active : 3-Trifluoromethyl-6-aryl derivatives engage in hydrogen bonding with Tyr355 and Ser530 .
  • COX-2 Inactive : Bulky 6-(2-methylphenoxy)methyl groups (as in the target compound) may disrupt the enzyme’s hydrophobic channel, shifting activity to antifungal targets .

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